molecular formula C13H12N2O3S B2960124 N-(4-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)thiazol-2-yl)acetamide CAS No. 864860-91-3

N-(4-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)thiazol-2-yl)acetamide

Cat. No. B2960124
CAS RN: 864860-91-3
M. Wt: 276.31
InChI Key: ARWOTAKEVKFOQV-UHFFFAOYSA-N
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Description

The compound “N-(4-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)thiazol-2-yl)acetamide” is a complex organic molecule. It contains a 2,3-dihydrobenzo[b][1,4]dioxin ring, which is a type of heterocyclic compound . This ring is attached to a thiazol-2-yl group through a 4-position carbon. The thiazol-2-yl group is further connected to an acetamide group.

Scientific Research Applications

Antibacterial Agent

This compound has been found to have significant antibacterial properties . It has been shown to inhibit biofilm formation in both Escherichia coli and Bacillus subtilis . This makes it a potential candidate for the development of new antibacterial drugs.

Quorum Sensing Inhibitor

In the field of microbiology, quorum sensing is a system of stimulus and response correlated to population density. This compound has shown promising results as a quorum-sensing inhibitor , specifically in the LasB system of gram-negative bacteria .

Enzyme Inhibition

The compound has exhibited moderate to weak inhibition of cholinestrases and lipoxygenase enzymes . These enzymes are involved in various biological processes, including inflammation and neurotransmission, suggesting potential applications in these areas.

Crystal Structure Analysis

The crystal structure of this compound has been studied , providing valuable information about its physical and chemical properties. This knowledge can be useful in various fields, including drug design and materials science.

Synthesis of Derivatives

The compound serves as a base for the synthesis of various derivatives . These derivatives can have different properties and potential applications, expanding the range of uses for the original compound.

Potential Use in Alzheimer’s Treatment

Sulfonamides, a group of compounds to which this molecule belongs, have been reported to display excellent inhibition properties against carbonic anhydrase . This enzyme is a target for the treatment of Alzheimer’s disease , suggesting a potential application of this compound in this field.

properties

IUPAC Name

N-[4-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3-thiazol-2-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12N2O3S/c1-8(16)14-13-15-10(7-19-13)9-2-3-11-12(6-9)18-5-4-17-11/h2-3,6-7H,4-5H2,1H3,(H,14,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ARWOTAKEVKFOQV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=NC(=CS1)C2=CC3=C(C=C2)OCCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[4-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3-thiazol-2-yl]acetamide

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